Cas no 86060-82-4 (Fmoc-Lys(Z)-OH)

Fmoc-Lys(Z)-OH structure
Fmoc-Lys(Z)-OH structure
Product Name:Fmoc-Lys(Z)-OH
Numero CAS:86060-82-4
MF:C29H30N2O6
MW:502.558308124542
MDL:MFCD00065662
CID:60938
PubChem ID:3013736
Update Time:2024-10-26

Fmoc-Lys(Z)-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • Nepsilon-Fmoc-Nalpha-Cbz-L-Lysine
    • Fmoc-Lys(Z)-OH
    • Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nepsilon-carbobenzoxy-L-lysine
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid
    • (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid
    • Fmoc-L-Lys(Z)-OH
    • FMOC-LYS(CBZ)-OH
    • FMOC-N-EPSILON-CBZ-L-LYSINE
    • H-Phe-OBzl•HCl
    • Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Nε-benzyloxycarbonyl-L-lysine
    • Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine
    • Nα-Fmoc-Nε-Cbz-L-lysine
    • N
    • A-Fmoc-N
    • A-Z-L-lysine
    • Lysine derivative 4
    • PubChem19681
    • BDBM9851
    • KRULQRVJXQQPQH-SANMLTNESA-N
    • N(alpha)-fmoc-N(epsilon)-Z-L-lysine
    • FCH3605571
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
    • K537
    • AX8008602
    • AB0
    • N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine (ACI)
    • Fmoc-Lys(Z)-OH,98%
    • F11063
    • 86060-82-4
    • SCHEMBL178700
    • M03420
    • HY-W010782
    • N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benZyl-oxycarbonyl)-L-lysine (Fmoc-L-Lys(CbZ)-OH)
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(benzyloxycarbonylamino)hexanoic acid
    • L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
    • (2S)-6-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
    • AKOS016842978
    • EN300-1556196
    • Fmoc-Lys(Z)-OH, >=98.0% (HPLC)
    • DS-13760
    • J-300179
    • (2S)-6-{[(benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • CHEMBL359477
    • Nalpha-(9-fluorenylmethoxycarbonyl)-Nepsilon-benzyloxycarbonyl-L-lysine
    • CS-W011498
    • N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((benzyloxy)carbonyl)-L-lysine
    • MFCD00065662
    • DTXSID60388457
    • (2S)-6-(benzyloxycarbonylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
    • MDL: MFCD00065662
    • Inchi: 1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1
    • Chiave InChI: KRULQRVJXQQPQH-SANMLTNESA-N
    • Sorrisi: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CCCCNC(=O)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 502.21
  • Massa monoisotopica: 502.21
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 13
  • Complessità: 733
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 4
  • XLogP3: 5
  • Superficie polare topologica: 114

Proprietà sperimentali

  • Densità: 1.2610
  • Punto di fusione: 110-120 °C
  • Punto di ebollizione: 751.2°C at 760 mmHg
  • Punto di infiammabilità: 408.1°C
  • Indice di rifrazione: 1.603
  • PSA: 113.96000
  • LogP: 5.85680
  • Attività ottica: [α]20/D −10±2°, c = 2% in DMF

Fmoc-Lys(Z)-OH Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: 22-24/25
  • CODICI DEL MARCHIO F FLUKA:10
  • Condizioni di conservazione:2-8°C

Fmoc-Lys(Z)-OH Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3147-5g
Fmoc-Lys(Z)-OH
86060-82-4 98.0%(LC&T)
5g
¥350.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3147-25g
Fmoc-Lys(Z)-OH
86060-82-4 98.0%(LC&T)
25g
¥1395.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NM033-25g
Fmoc-Lys(Z)-OH
86060-82-4 98%
25g
661CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NM033-5g
Fmoc-Lys(Z)-OH
86060-82-4 98%
5g
118.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NM033-250mg
Fmoc-Lys(Z)-OH
86060-82-4 98%
250mg
40CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NM033-1g
Fmoc-Lys(Z)-OH
86060-82-4 98%
1g
64CNY 2021-05-08
Fluorochem
M03420-1g
Fmoc-Lys(Z)-OH
86060-82-4 95%
1g
£10.00 2022-02-28
Fluorochem
M03420-5g
Fmoc-Lys(Z)-OH
86060-82-4 95%
5g
£15.00 2022-02-28
Fluorochem
M03420-10g
Fmoc-Lys(Z)-OH
86060-82-4 95%
10g
£28.00 2022-02-28
Fluorochem
M03420-25g
Fmoc-Lys(Z)-OH
86060-82-4 95%
25g
£57.00 2022-02-28

Fmoc-Lys(Z)-OH Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 4 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Nε-Modified lysine containing inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; Suuronen, Tiina; Lahtela-Kakkonen, Maija; Bruijn, Tanja; Jaeaeskelaeinen, Sanna; et al, Bioorganic & Medicinal Chemistry, 2010, 18(15), 5616-5625

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water
Riferimento
9-Fluorenylmethyl pentafluorophenyl carbonate as a useful reagent for the preparation of N-[(9-fluorenylmethoxy)carbonyl] amino acids and their pentafluorophenyl esters
Schon, Istvan; Kisfaludy, Lajos, Synthesis, 1986, (4), 303-5

Metodo di produzione 3

Condizioni di reazione
Riferimento
Solid phase synthesis of substance P and its analogs employing 9-fluorenylmethoxycarbonyl amino acid active esters
Sivanandaiah, K. M.; Rangaraju, N. S., Indian Journal of Chemistry, 1986, (10), 1045-9

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water
Riferimento
Nε-[[2-(Trimethylsilyl)ethoxy]carbonyl] derivatives of tri-L-lysine and tetra-L-lysine as potential intermediates in the block polymer synthesis of macromolecular drug conjugates
Rosowsky, Andre; Wright, Joel E., Journal of Organic Chemistry, 1989, 54(23), 5551-8

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 4 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Riferimento
Structure-Based Design of Pseudopeptidic Inhibitors for SIRT1 and SIRT2
Huhtiniemi, Tero; Salo, Heikki S.; Suuronen, Tiina; Poso, Antti; Salminen, Antero; et al, Journal of Medicinal Chemistry, 2011, 54(19), 6456-6468

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Dichloromethane
Riferimento
Mild, selective cleavage of amino acid and peptide β-(trimethylsilyl)ethoxymethyl (SEM) esters by magnesium bromide
Chen, Wei-Chuan; Vera, Matthew D.; Joullie, Madeleine M., Tetrahedron Letters, 1997, 38(23), 4025-4028

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Complexation of organic dyes by peptides built of lysine and glutamic acid amides
Mehlmann, Heinz; Olschewski, Daniel; Olschewski, Andrey; Feigel, Martin, Zeitschrift fuer Naturforschung, 2002, 57(3), 343-348

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ,  Water ;  2 min, rt
1.2 1 h, rt
Riferimento
External-Radiation-Induced Local Hydroxylation Enables Remote Release of Functional Molecules in Tumors
Fu, Qunfeng; Li, Hongyu; Duan, Dongban; Wang, Changlun; Shen, Siyong; et al, Angewandte Chemie, 2020, 59(48), 21546-21552

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Solvents: Dimethylacetamide ,  Water ;  16 h, pH 9.4, rt
Riferimento
On-DNA Palladium-Catalyzed Hydrogenation-like Reaction Suitable for DNA-Encoded Library Synthesis
Priego, Julian; de Pedro Beato, Eduardo; Benavides, Jesus; Gironda-Martinez, Adrian; Gonzalez, Fernando; et al, Bioconjugate Chemistry, 2021, 32(1), 88-93

Metodo di produzione 10

Condizioni di reazione
Riferimento
Pentapeptides as immunoregulators
, Federal Republic of Germany, , ,

Fmoc-Lys(Z)-OH Raw materials

Fmoc-Lys(Z)-OH Preparation Products

Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.